![molecular formula C25H21BFNO5 B566941 Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- CAS No. 1312201-54-9](/img/structure/B566941.png)
Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the hydroboration of alkenes or alkynes, followed by oxidation . For this specific compound, the synthetic route may involve the following steps:
Hydroboration: The addition of a boron-hydrogen bond across an unsaturated carbon-carbon bond.
Oxidation: Conversion of the boron-containing intermediate to the boronic acid.
Industrial Production Methods
Industrial production of boronic acids often employs similar methods but on a larger scale. The use of transition metal catalysts, such as palladium, is common in facilitating the formation of the desired boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acids, including this specific compound, undergo various types of chemical reactions:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: Conversion to phenols or other oxygen-containing compounds.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Applications De Recherche Scientifique
Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them useful in various chemical and biological applications . The molecular targets and pathways involved can vary depending on the specific application but often include interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic Acid: Similar in structure but lacks the additional functional groups.
Propriétés
IUPAC Name |
[4-[[4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxopyrrolidin-3-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BFNO5/c27-22-9-3-18(4-10-22)15-28-24(29)14-20(25(28)30)13-17-5-11-23(12-6-17)33-16-19-1-7-21(8-2-19)26(31)32/h1-13,31-32H,14-16H2/b20-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUCEGPEJNEJPP-DEDYPNTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BFNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
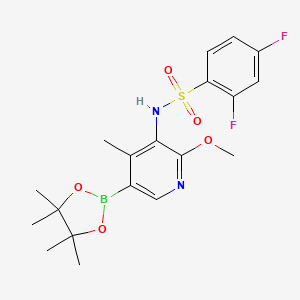
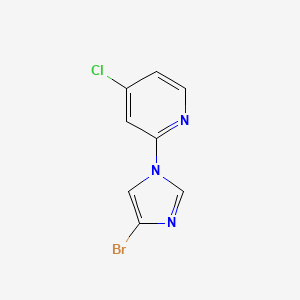
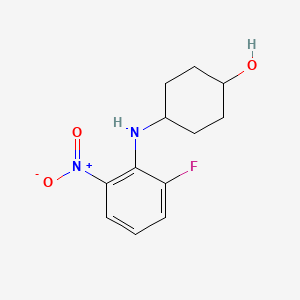
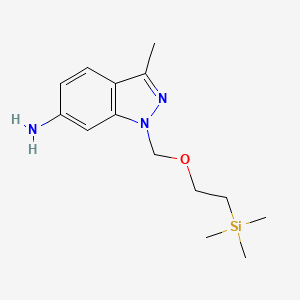
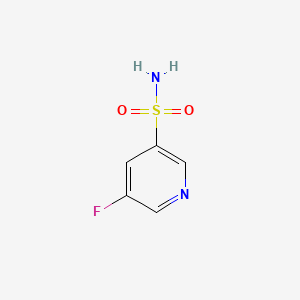
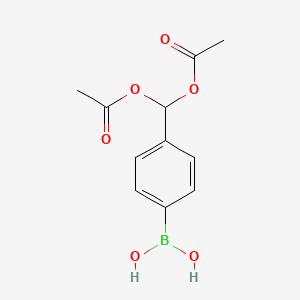
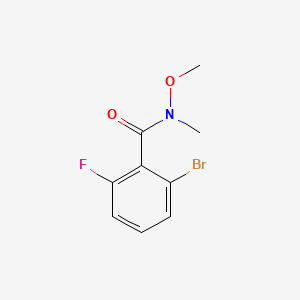
![2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile](/img/structure/B566870.png)
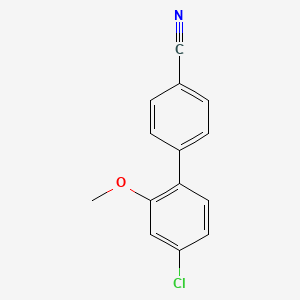
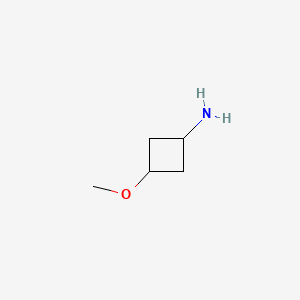
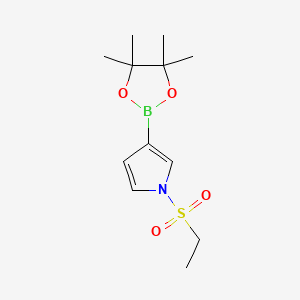
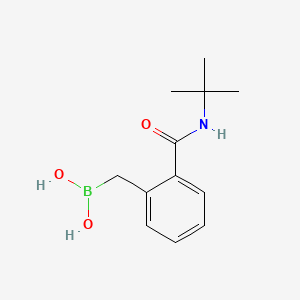
![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)

